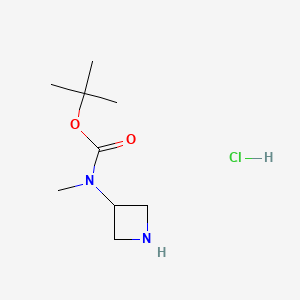
tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
TBAMC is an important organic reagent that can be used as a building block for the synthesis of other compounds . For instance, it can be used in the synthesis of tert-butyl ((1- ((4-chloro-7H-pyrrolo [2,3-d]pyrimidin-5-yl)methyl)azetidin-3-yl)methyl) (methyl)carbamate, which is an important intermediate of a selective small-molecule PLK inhibitors useful in the treatment of cell proliferative disorders .Molecular Structure Analysis
The molecular formula of TBAMC is C9H19ClN2O2 . It has a molecular weight of 222.71 . The structure of TBAMC includes a tert-butyl group, an azetidin-3-yl group, and a methylcarbamate group.Chemical Reactions Analysis
TBAMC is a versatile reagent that can participate in various chemical reactions. For example, it can be used in the deprotection of tert-butyl carbamates.Physical And Chemical Properties Analysis
TBAMC has a wide range of properties, including reactivity, solubility, and stability. It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes . Its water solubility is classified as very soluble .Applications De Recherche Scientifique
Synthesis of Carbapenems
Research has demonstrated the utility of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride as a building block in the synthesis of carbapenems, a class of highly effective beta-lactam antibiotics. The development of new versatile building blocks for carbapenem synthesis is crucial for creating antibiotics with enhanced activity against resistant bacterial strains (Khasanova et al., 2019).
Deprotection in Organic Synthesis
This compound also plays a role in the deprotection of tert-butyl carbamates, esters, and ethers under mild conditions, showcasing its importance in synthetic chemistry. The selective deprotection is vital for the synthesis of complex molecules, including pharmaceuticals, where the preservation of sensitive functional groups is necessary (Li et al., 2006).
Development of Novel Ligands
Research involving tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride has led to the synthesis of novel ligands for nicotinic receptors, indicating its potential in the development of therapeutic agents targeting neurological disorders. The ability to synthesize complex molecules such as 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential ligand for nicotinic receptors, underscores the importance of this compound in medicinal chemistry (Karimi & Långström, 2002).
Heterocyclic Chemistry
The compound's application extends to the synthesis of heterocyclic compounds, such as 1,3-selenazole derivatives, which are functionalized heterocyclic amino acids obtained via [3+2] cycloaddition. These compounds have potential applications in developing new materials and pharmaceuticals due to their unique chemical properties (Dzedulionytė et al., 2021).
Hydrogen Bond Studies
Further, studies on carbamate derivatives have contributed to our understanding of hydrogen bonding interactions in crystal structures. Analyzing the crystal structures of compounds related to tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride can help elucidate the role of weak and strong hydrogen bonds in molecular assembly and design (Das et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-(azetidin-3-yl)-N-methylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11(4)7-5-10-6-7;/h7,10H,5-6H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASMJPUWUNCMPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704878 |
Source


|
| Record name | tert-Butyl azetidin-3-yl(methyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride | |
CAS RN |
943060-59-1 |
Source


|
| Record name | tert-Butyl azetidin-3-yl(methyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



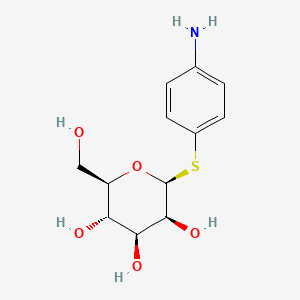


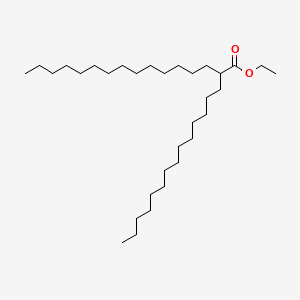


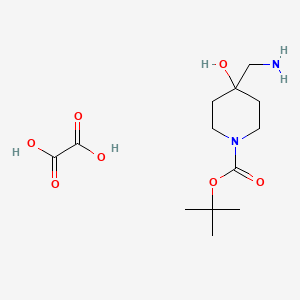


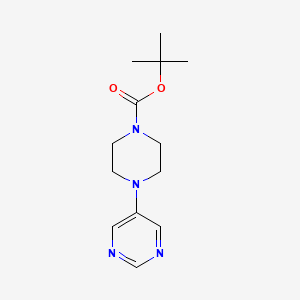
![tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592289.png)
![tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B592291.png)